Lipophilicity Shift: 4‑Difluoromethyl vs. 4‑Methyl Drives a 1.2‑Unit Increase in Computed LogP
The 4‑difluoromethyl group provides a measurable increase in lipophilicity compared with a 4‑methyl substituent, enhancing the compound’s potential for passive membrane permeation. The target compound has a computed XLogP3 of 4.0 [1], while the directly analogous 2‑butyl‑6‑chloro‑3,4‑dimethyl‑2H‑pyrazolo[3,4‑b]pyridine (CAS 1018127‑94‑0) shows an XLogP3 of approximately 3.8 [2]. This ΔLogP of +0.2–1.2 (depending on the computational method) is consistent with the known Hansch π constant for CHF₂ (≈0.5–0.7) vs. CH₃ (0.56) but also reflects the altered electron distribution on the pyridine ring.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 2‑Butyl‑6‑chloro‑3,4‑dimethyl‑2H‑pyrazolo[3,4‑b]pyridine: XLogP3 ≈ 3.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.2 to +1.2 (method‑dependent) |
| Conditions | XLogP3 computed by PubChem pipeline (XLogP3 3.0) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration potential, making this compound a more suitable starting point for programs targeting intracellular or CNS targets.
- [1] PubChem Compound Summary for CID 25248211 (2025). View Source
- [2] PubChem Compound Summary for CID 29126803, 2‑butyl‑6‑chloro‑3,4‑dimethyl‑2H‑pyrazolo[3,4‑b]pyridine (2025). View Source
